4-Amino-2-chloro-5-nitrobenzonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-2-chloro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOBTKJPANVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(I) Cyanide-Mediated Substitution
In this approach, copper(I) cyanide (CuCN) reacts with dichloronitrobenzene derivatives under high-temperature conditions. For example, the synthesis of 4-chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene involves heating with CuCN at 140–170°C in solvents like N,N-dimethylformamide (DMF). Key parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| CuCN molar ratio | 1.0–1.5 equivalents | 73–82% |
| Solvent | DMF or pyridine | - |
| Reaction time | 3–6 hours | - |
| Post-treatment | Toluene/carbon tetrachloride wash | - |
This method is cost-effective due to the commercial availability of 2,5-dichloronitrobenzene but requires careful control of stoichiometry to minimize byproducts.
Palladium-Catalyzed Cyanation
Palladium catalysts enable milder conditions for cyanation. A representative example is the synthesis of 5-chloro-2-methyl-4-nitrobenzonitrile from 1-chloro-5-iodo-4-methyl-2-nitrobenzene using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and zinc cyanide (Zn(CN)₂) in DMF at 50°C.
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (10 mol%) | 82% |
| Cyanide source | Zn(CN)₂ | - |
| Temperature | 50°C | - |
| Reaction time | 24 hours | - |
This method offers regioselectivity and compatibility with sensitive functional groups, making it suitable for synthesizing analogs like this compound.
Nitration and Amination Sequence
The positioning of nitro and amino groups on the benzene ring necessitates precise reaction sequencing. Nitration typically precedes amination due to the oxidative nature of nitration reagents.
Nitration of Chlorobenzonitrile Derivatives
Nitration of 2-chlorobenzonitrile derivatives using mixed acid (HNO₃/H₂SO₄) introduces nitro groups at the meta position relative to electron-withdrawing groups. For instance, nitration of 2-chloro-4-cyanobenzene derivatives yields 2-chloro-4-cyano-5-nitrobenzene, a potential precursor to the target compound.
Reduction of Nitro to Amino Groups
Selective reduction of nitro groups in the presence of cyano and chloro substituents is achieved using catalytic hydrogenation or tin(II) chloride. For example, reducing 2-chloro-4-cyano-5-nitrobenzene with H₂/Pd-C in ethanol converts the nitro group at position 4 to an amino group, yielding this compound.
| Reduction Method | Conditions | Yield |
|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | 65–75% |
| Tin(II) chloride | HCl, SnCl₂, reflux | 60–70% |
Advanced cross-coupling techniques enable direct introduction of amino groups. Buchwald-Hartwig amination, for instance, couples aryl halides with ammonia equivalents using palladium catalysts. Applying this to 2-chloro-5-nitro-4-iodobenzonitrile with NH₃ and Pd₂(dba)₃/Xantphos could yield the target compound.
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos | 50–60% |
| Ammonia source | NH₄OH | - |
| Solvent | Toluene | - |
Challenges and Byproduct Mitigation
Regioselectivity in Nitration
The nitro group’s meta-directing nature complicates the introduction of multiple substituents. Protecting the amino group as an acetylated derivative during nitration ensures correct positioning. For example, acetylation of 4-amino-2-chlorobenzonitrile followed by nitration and deprotection achieves the desired substitution pattern.
Cyanide Hydrolysis
Prolonged exposure to acidic or basic conditions may hydrolyze the cyano group to a carboxylic acid. Using aprotic solvents like DMF and avoiding aqueous workups until final stages mitigates this risk.
Industrial-Scale Optimization
For large-scale synthesis, copper-mediated cyanation offers economic advantages over palladium catalysts. A hybrid approach using CuCN with trace Pd(PPh₃)₄ (0.5 mol%) in DMF at 150°C achieves 85% yield while reducing catalyst costs. Post-treatment with toluene and carbon tetrachloride ensures high purity (>98%) .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4-Amino-2-chloro-5-aminobenzonitrile.
Substitution: 4-Amino-2-substituted-5-nitrobenzonitrile derivatives.
Oxidation: 4-Nitroso-2-chloro-5-nitrobenzonitrile.
Scientific Research Applications
Pharmaceutical Applications
4-Amino-2-chloro-5-nitrobenzonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in diverse chemical reactions, making it valuable for developing new drugs.
Synthesis of Antimicrobial Agents
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, modifications to the nitro group can enhance the efficacy against specific bacterial strains.
Development of Anticancer Drugs
Studies have shown that compounds derived from this compound can inhibit cancer cell proliferation. The introduction of various substituents on the benzene ring can lead to improved selectivity and potency against cancer cells.
Agrochemical Applications
The compound is also utilized in the agrochemical sector, particularly in the formulation of herbicides and pesticides. Its ability to interact with biological systems makes it suitable for developing effective agricultural chemicals.
Herbicide Formulations
Research has demonstrated that this compound derivatives can inhibit specific enzyme pathways in plants, leading to effective weed control. This application is crucial for sustainable agriculture practices.
Dye Industry
This compound is employed as a precursor in dye manufacturing, particularly for producing azo dyes and other coloring agents.
Color Couplers
The compound acts as a color coupler in hair dyes and textiles, providing vibrant colors while maintaining stability under various conditions. Its low toxicity profile makes it suitable for cosmetic applications.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against bacterial strains |
| Anticancer drugs | Inhibits cancer cell proliferation | |
| Agrochemicals | Herbicide formulations | Sustainable weed control |
| Dye Industry | Color couplers | Vibrant colors, low toxicity |
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The modifications to the nitro group were found to enhance antibacterial properties significantly.
Case Study 2: Herbicide Development
Research focused on formulating a new herbicide using this compound as a core component revealed effective inhibition of target enzymes involved in plant growth regulation. Field trials indicated a substantial reduction in weed populations without harming crop yields.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-5-nitrobenzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied. The presence of multiple functional groups allows for diverse interactions with biological molecules, making it a versatile tool in research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position Variations
2-Amino-3-chloro-5-nitrobenzonitrile (C₇H₄ClN₃O₂, MW 197.58 g/mol)
- Structure: Amino (position 2), chloro (position 3), nitro (position 5).
- Properties: Similar molecular weight but distinct reactivity due to substituent positions. The proximity of amino and chloro groups may sterically hinder electrophilic substitution reactions compared to the target compound .
- Safety : Classified under EINECS 243-760-0, with hazards including irritation (H302) .
2-Amino-4-nitrobenzonitrile (C₇H₅N₃O₂, MW 163.13 g/mol)
- Melting point and density data are unavailable .
Substituent Type Variations
4-Amino-2-chloro-5-fluorobenzonitrile (C₇H₄ClFN₂, MW 170.57 g/mol)
- Structure: Fluoro (-F) replaces nitro (-NO₂) at position 4.
- Properties : Reduced electron-withdrawing effects compared to nitro, altering electronic distribution. Density: 1.42 g/cm³. Hazard: H302 (harmful if swallowed) .
2-Amino-4-chloro-5-methylbenzonitrile (C₈H₇ClN₂, MW 166.61 g/mol)
- Structure: Methyl (-CH₃) replaces nitro (-NO₂) at position 5.
- Properties : Increased hydrophobicity due to methyl group. CAS 289686-80-2; safety data highlight H302 .
2-Amino-4-chloro-5-methoxybenzonitrile (C₈H₇ClN₂O, MW 182.61 g/mol)
Data Table: Key Properties of 4-Amino-2-chloro-5-nitrobenzonitrile and Analogues
Biological Activity
4-Amino-2-chloro-5-nitrobenzonitrile is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 188.58 g/mol. The compound features an amino group, a nitro group, and a chloro substituent on the benzene ring, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can bind to cellular macromolecules, leading to cytotoxic effects. Additionally, the amino group may facilitate hydrogen bonding with biomolecules, enhancing the compound's interaction with enzymes and receptors involved in critical cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15.2 | Induction of apoptosis | |
| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest at G1 phase | |
| A549 (lung cancer) | 18.5 | Inhibition of DNA replication |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.
Study on Anticancer Properties
Another study focused on the anticancer properties of this compound in vitro using various cancer cell lines. The findings indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, highlighting its potential as an anticancer therapeutic.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-3-chloro-5-nitrobenzonitrile | Different position of amino group | Moderate antimicrobial activity |
| 2-Amino-5-nitrobenzonitrile | Lacks chloro group | Strong anticancer properties |
| 4-Chloro-3-nitrobenzonitrile | Lacks amino group | Limited biological activity |
Q & A
Q. What are the recommended synthetic routes for 4-Amino-2-chloro-5-nitrobenzonitrile?
- Methodological Answer : Synthesis typically involves sequential functionalization. For example:
Nitration : Introduce the nitro group to a chloro-substituted benzonitrile precursor using mixed acid (H₂SO₄/HNO₃) at 0–5°C to avoid over-nitration.
Amination : Reduce the nitro group (if in a different position) or perform nucleophilic substitution using ammonia or protected amines. Catalytic hydrogenation (e.g., H₂/Pd-C) may be employed under controlled pressure (1–3 atm) .
Note: Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like dehalogenation or over-reduction .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., nitrile C≡N stretch ~2240 cm⁻¹, nitro group asymmetric stretch ~1520 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted nitro and amino groups cause distinct deshielding). ¹³C NMR confirms nitrile carbon (~115 ppm) and nitro-substituted carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 212.00) and isotopic patterns from chlorine .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Desiccants (e.g., silica gel) are recommended due to potential hygroscopicity .
- Spill Management : Use non-combustible absorbents (e.g., vermiculite) for containment. Avoid water to prevent contamination of drains. Neutralize residues with dilute sodium bicarbonate .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-Amino-3-bromo-5-nitrobenzonitrile ) to identify substituent effects.
- Computational Validation : Use tools like Gaussian to simulate NMR spectra (B3LYP/6-31G* basis set) and compare experimental vs. calculated shifts .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly if tautomerism or polymorphism is suspected .
Q. What strategies optimize the regioselective modification of the nitro group in this compound?
- Methodological Answer :
- Reduction : Catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) selectively reduces nitro to amine without affecting the nitrile group .
- Electrophilic Substitution : Use directing groups (e.g., amino) to control nitration or halogenation positions. For example, meta-directing effects of nitro can be counteracted by ortho/para-directing amino groups .
Q. How does computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify reactive sites. The nitrile group’s electron-withdrawing nature lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
- Docking Studies : Predict binding affinities for applications in medicinal chemistry (e.g., enzyme inhibition). Tools like AutoDock Vina model interactions with targets like kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
